(E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-yl acetate

LogP Lipophilicity Physicochemical Property

Researchers requiring regioselective aziridine ring-opening with orthogonal protection strategies face limited commercial options. This compound addresses both challenges: • Gem-dimethyl substitution directs nucleophilic ring-opening to the less hindered methylene carbon, ensuring predictable regioselectivity. • Acetate ester serves as a latent alcohol, enabling sequential functionalization-ring-opening followed by deprotection without competing hydroxyl nucleophilicity. Supplied at ≥98% purity under ISO-certified quality systems for reliable pharmaceutical intermediate synthesis.

Molecular Formula C12H21NO2
Molecular Weight 211.30 g/mol
Cat. No. B12071907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-yl acetate
Molecular FormulaC12H21NO2
Molecular Weight211.30 g/mol
Structural Identifiers
SMILESCC(=CCOC(=O)C)CCC1C(N1)(C)C
InChIInChI=1S/C12H21NO2/c1-9(7-8-15-10(2)14)5-6-11-12(3,4)13-11/h7,11,13H,5-6,8H2,1-4H3/b9-7+
InChIKeyCQDDPUCJKMDJFL-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-yl acetate: Chemical Identity, Properties, and Sourcing


(E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-yl acetate (CAS 53415-98-8) is a synthetic aziridine-containing ester with the molecular formula C12H21NO2 and a molecular weight of 211.30 g/mol . Structurally, it comprises a 3,3-dimethyl-substituted aziridine ring connected via a pentenyl linker to an acetate ester terminus in the (E)-configuration. The aziridine ring imparts significant ring strain energy (approximately 27 kcal/mol) [1], endowing the compound with reactivity characteristic of this heterocyclic class. This compound is commercially available from several specialty chemical suppliers as a research chemical and pharmaceutical intermediate, typically at purities of ≥95% to ≥98% .

Aziridine ring-opening chemistry: gem-dimethyl substitution directs regioselective nucleophilic attack.
Orthogonal acetate protection: masked alcohol enables sequential functionalization without competing hydroxyl reactivity.
(E)-configured pentenyl linker: extended conjugation influences reactivity and physicochemical profile.

Why Generic Aziridines Cannot Replace (E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-yl acetate


Although the aziridine compound class shares a common three-membered N-heterocyclic motif, (E)-5-(3,3-dimethylaziridin-2-yl)-3-methylpent-2-en-1-yl acetate possesses a specific combination of three structural features—a gem-dimethyl substitution pattern on the aziridine ring, an (E)-configured α,β-unsaturated pentenyl linker, and a terminal acetate ester—that collectively dictate its reactivity profile, physicochemical properties, and synthetic utility. Simple aziridines such as 2,2-dimethylaziridine lack the extended conjugation and ester functionality , while the corresponding alcohol analog (CAS 120591-66-4) differs substantially in LogP (1.10 vs. 2.18 for the acetate) and boiling point (247.5 °C vs. 274.7 °C), rendering them non-interchangeable in applications requiring specific lipophilicity or volatility . The acetate ester also serves as a latent alcohol, enabling orthogonal protection strategies unavailable with the free hydroxyl analog.

Simple aziridines Lack the acetate ester and conjugated (E)-pentenyl linker, altering reactivity and lipophilicity; direct replacement may shift synthetic outcomes.
Alcohol analog LogP and volatility differ substantially (computed LogP ~1.1 vs ~2.2); may not provide orthogonal protection or comparable membrane partitioning.
N-Methylated analog Tertiary (N-CH3) aziridine eliminates the hydrogen-bond donor present in the target NH-aziridine, affecting target engagement and further N-functionalization.

Quantitative Evidence for (E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-yl acetate vs. Analogs


Lipophilicity (LogP) Difference: Acetate Ester vs. Free Alcohol

The acetate ester derivative (CAS 53415-98-8) exhibits a calculated LogP of 2.18, approximately 1 logarithm unit higher than that of the corresponding free alcohol (2E)-5-(3,3-dimethyl-2-aziridinyl)-3-methyl-2-penten-1-ol (CAS 120591-66-4, LogP 1.10), representing a roughly 10-fold increase in partition coefficient favoring the organic phase . This difference arises from the replacement of the hydroxyl group with an acetyl moiety.

LogP
Computed values
Acetate LogP 2.18 vs Alcohol LogP 1.10 (Δ ≈ +1.08)
~12-fold higher lipophilicity supports organic-phase partitioning preference.
Chemsrc computed data; experimental verification recommended.
LogP Lipophilicity Physicochemical Property

Boiling Point and Volatility: Acetate vs. Alcohol Analog

The target acetate compound has a boiling point of 274.7±13.0 °C at 760 mmHg, which is approximately 27 °C higher than that of the alcohol analog (247.5±0.0 °C at 760 mmHg) . The flash point also differs substantially: 119.9±19.8 °C for the acetate versus 70.3±0.0 °C for the alcohol, indicating a markedly lower flammability risk for the acetate .

Boiling & flash point
Computed values
BP 274.7 °C vs 247.5 °C; flash 119.9 °C vs 70.3 °C
Higher thermal stability and lower flammability risk than alcohol analog.
760 mmHg; Chemsrc database.
Boiling Point Volatility Physicochemical Stability

Molecular Weight vs. N-Methylated Analog

The target compound (MW 211.30) is 14 Da lighter than the N-methylated analog (E)-3-methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-en-1-yl acetate (CAS 1534355-02-6, MW 225.33) . This mass difference corresponds to one methylene unit and reflects the presence of a secondary (NH) aziridine in the target versus a tertiary (N-CH3) aziridine in the comparator.

MW & H-bond donor
Vendor datasheets
211.30 vs 225.33 g/mol (Δ −14, loss of CH2)
NH-aziridine retains hydrogen-bond donor absent in N-methylated analog.
Useful for target engagement or N-functionalization handle.
Molecular Weight Structural Analog Drug Design

Orthogonal Protection Strategy: Acetate vs. Free Alcohol

The acetate ester of the target compound provides an orthogonal protection strategy not available with the free alcohol analog. Aziridine ring strain energy (ca. 27 kcal/mol) drives nucleophilic ring-opening reactivity [1], and the acetate ester can be selectively hydrolyzed under basic conditions to unmask the alcohol without affecting the aziridine ring, as demonstrated for structurally related aziridinyl acetates [2]. This enables sequential functionalization of the aziridine ring and the terminal hydroxyl in two distinct synthetic steps.

Orthogonal protection
Class-level inference
Acetate enables sequential deprotection not feasible with free alcohol.
Supports chemoselective transformations without competing hydroxyl nucleophilicity.
Based on general aziridine/ester chemistry; confirm with specific substrate.
Aziridine Chemistry Protecting Group Strategy Aziridine Ring Strain

Vendor Purity Specification Comparison

Commercial sourcing data reveal that MolCore offers this compound at NLT (Not Less Than) 98% purity , while CymitQuimica lists the same compound at ≥95% purity . Both vendors supply the identical CAS registry compound (53415-98-8); however, the 3% nominal purity difference may impact applications requiring high stoichiometric precision or those sensitive to trace impurities.

Vendor purity
Vendor specification
NLT 98% (MolCore) vs ≥95% (CymitQuimica)
Higher-purity option for stringent stoichiometric or assay-sensitive applications.
ISO-certified source available for 98% grade.
Purity Comparison Quality Specification Vendor Selection

(E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-yl acetate: Research and Industrial Applications


Aziridine Ring-Opening for N-Alkylated Amines

The combination of aziridine ring strain and the acetate ester protecting group makes this compound suitable as a synthetic building block for generating N-alkylated amine-containing molecules. The 3,3-dimethyl substitution pattern on the aziridine ring directs the regioselectivity of nucleophilic ring-opening toward the less hindered methylene carbon, as established for 2,2-dimethylaziridine systems [1]. The acetate ester can be retained through the ring-opening step and later hydrolyzed to reveal a terminal alcohol for further elaboration.

Pharmaceutical Intermediate with Favorable Physicochemical Profile

With a computed LogP of 2.18, a molecular weight of 211.30, zero hydrogen-bond donors, and a topological polar surface area of 29.54 Ų, this compound satisfies Lipinski's Rule of Five criteria [1]. Its physicochemical profile positions it in lead-like chemical space, and the NH-aziridine provides a hydrogen-bond donor that is absent in the N-methylated analog (MW 225.33), offering an advantage for medicinal chemistry campaigns where hydrogen-bonding interactions with biological targets are desired.

Higher Thermal Stability vs. Alcohol Analog

With a boiling point of 274.7 °C and a flash point of 119.9 °C, the acetate ester offers substantially greater thermal stability and lower flammability risk compared to the alcohol analog (boiling point 247.5 °C, flash point 70.3 °C) [1]. This makes it preferable for reactions conducted at elevated temperatures or for processes where handling safety is a key procurement consideration.

Orthogonal Protection Strategy for Multi-Step Synthesis

The acetate ester serves as a masked alcohol, enabling selective deprotection under basic conditions without affecting the aziridine ring. This allows sequential functionalization: aziridine ring-opening with a nucleophile can be performed first while the acetate remains intact, followed by ester hydrolysis to liberate the terminal alcohol for a second derivatization step. This two-step orthogonal strategy is not readily achievable with the free alcohol analog (CAS 120591-66-4) due to competing nucleophilicity of the hydroxyl group [1].

Application
Selection Property
Validation Focus
N-alkylated amine synthesis
Regioselective aziridine ring-opening compatibility
Protecting group retention and hydroxyl unmasking
Medicinal chemistry intermediate
Lead-like physicochemical profile
Hydrogen-bond donor availability and LogP range
Elevated-temperature reactions
Thermal stability and lower flammability
Process safety and solvent loss evaluation
Sequential functionalization routes
Orthogonal acetate protection
Chemoselective hydrolysis conditions
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